7-Chloro-2-vinylquinoline
Overview
Description
7-Chloro-2-vinylquinoline is a heterocyclic aromatic compound with the molecular formula C11H8ClN It is a derivative of quinoline, featuring a chlorine atom at the 7th position and a vinyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Deamination Reaction: One method involves a direct deamination reaction occurring during Mannich synthesis.
Microwave-Assisted Synthesis: Another method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.
Click Chemistry: The synthesis of 7-chloroquinoline derivatives can also be achieved using ultrasound irradiation.
Industrial Production Methods
Industrial production methods for 7-chloro-2-vinylquinoline often involve large-scale synthesis using the aforementioned methods, with a focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 7-Chloro-2-vinylquinoline can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for anti-diabetic drugs through in silico studies.
Material Science: The compound’s unique structure makes it a valuable intermediate in the synthesis of advanced materials.
Biological Research: It has been evaluated for its antimicrobial, antimalarial, and anticancer activities.
Mechanism of Action
The mechanism of action of 7-chloro-2-vinylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Vinylquinoline: Another vinylquinoline isomer with similar properties but different reactivity and applications.
7-Chloroquinoline: Lacks the vinyl group, leading to different chemical behavior and applications.
2-Vinylquinoline:
Uniqueness
7-Chloro-2-vinylquinoline is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications.
Properties
IUPAC Name |
7-chloro-2-ethenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZIPWUDXJPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443692 | |
Record name | 7-CHLORO-2-VINYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177748-00-4 | |
Record name | 7-CHLORO-2-VINYLQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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